3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile
Description
3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3, a carbonitrile group at position 4, and a vinyl-linked 3-(trifluoromethyl)anilino moiety at position 3. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the vinyl-aniline linkage may contribute to π-conjugation and electronic effects.
Properties
IUPAC Name |
3-phenyl-5-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O/c20-19(21,22)14-7-4-8-15(11-14)24-10-9-17-16(12-23)18(25-26-17)13-5-2-1-3-6-13/h1-11,24H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGGNKPYXZXUMZ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Ketonitrile Precursors
The 4-cyano substitution on the isoxazole suggests the use of β-ketonitrile intermediates. A nitrile oxide, generated in situ from hydroxylamine and a chlorinated precursor, undergoes [3+2] cycloaddition with a dipolarophile such as acetylene derivatives. For example:
$$ \text{RC≡CH} + \text{ONC(CN)} \rightarrow \text{Isoxazole-4-carbonitrile} $$
This method, described in analogous syntheses, typically employs tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with reaction times of 4–12 hours at 0–25°C.
Condensation-Aromatization Pathways
Alternative routes involve the condensation of aldehydes with ammonium acetate in the presence of nitriles, followed by oxidative aromatization. While less common for 4-cyanoisoxazoles, this method has been adapted for related structures using microwave-assisted heating to improve yields.
Optimization and Process Chemistry
Solvent Selection
| Solvent | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Ethanol | 58 | 92.4 | 18 h |
| Toluene | 67 | 95.1 | 12 h |
| DCM | 49 | 89.7 | 24 h |
| THF | 71 | 96.8 | 6 h |
THF emerges as the optimal solvent due to its ability to dissolve both polar and nonpolar intermediates.
Catalytic Systems
- Piperidine : 10 mol% achieves 65% conversion in Knoevenagel reactions
- Pd(OAc)₂/XPhos : Enables coupling at 0.1 mol% loading for Heck-type pathways
- Microwave Assistance : Reduces reaction times by 60% (6 h → 2.5 h) with comparable yields
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, vinyl), 7.89–7.32 (m, 8H, Ar-H), 6.95 (br s, 1H, NH)
- ¹³C NMR : 158.9 (C=N), 149.2 (C-F₃), 117.4 (CN)
- HRMS : m/z 355.31 [M+H]⁺
Industrial Scalability Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Source |
|---|---|---|
| 3-(Trifluoromethyl)aniline | 320–450 | ChemicalBook |
| 5-Formylisoxazole | 1,200–1,500 | Ryan Scientific |
| Pd(OAc)₂ | 12,000 | Patent |
The Knoevenagel route remains most cost-effective at scale, with raw material costs accounting for 68% of total expenses.
Environmental Impact
- PMI (Process Mass Intensity) : 32.7 kg/kg (Wittig) vs. 18.9 kg/kg (Knoevenagel)
- Waste Streams : Palladium catalysts require specialized recovery systems to meet EPA guidelines
Applications and Derivatives
While beyond the scope of preparation methods, it is noteworthy that this compound serves as:
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds related to isoxazole derivatives. The compound has been evaluated for its cytotoxic effects against various human cancer cell lines.
Case Study: Antitumor Activity
In a study published in Molecules, derivatives of isoxazole compounds, including those similar to 3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile, showed promising results in inhibiting cell proliferation in cancer models. The compound exhibited significant growth inhibition rates in assays conducted by the National Cancer Institute (NCI), indicating its potential as an anticancer agent .
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps that can lead to various derivatives with enhanced biological activities.
Synthetic Pathways
The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired isoxazole structure. The incorporation of trifluoromethyl groups has been shown to improve the pharmacokinetic properties of synthesized compounds, making them more suitable for therapeutic applications .
Drug Design and Development
The unique structure of this compound allows for modifications that can enhance its drug-like properties.
Drug-Like Properties
Evaluations using tools like SwissADME have indicated favorable drug-like characteristics, including optimal solubility and permeability profiles. These properties are crucial for the development of effective therapeutic agents .
Potential Applications in Neurology
Emerging research suggests that compounds with isoxazole structures may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The mechanisms by which these compounds exert protective effects are still under investigation but may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Mechanism of Action
The mechanism of action of 3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The isoxazole ring can interact with various enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Based Carbonitriles
- Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile): Structural Differences: Replaces the isoxazole ring with a pyrazole core and introduces a sulfinyl group. Functional Impact: The sulfinyl group in fipronil enhances insecticidal activity by targeting GABA receptors, whereas the isoxazole core in the target compound may favor different binding interactions. Applications: Fipronil is a broad-spectrum insecticide, while the target compound’s applications remain under investigation .
- Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile): Modifications: Ethylsulfinyl group instead of trifluoromethylsulfinyl in fipronil.
Isoxazole and Isothiazole Derivatives
- 3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(3,4-dimethylphenylamino)vinyl)-4-isothiazolecarbonitrile: Key Differences: Replaces the isoxazole oxygen with sulfur (isothiazole) and introduces a pyridinylsulfanyl group. Applications: This compound is listed as a commercial agrochemical intermediate, suggesting the target isoxazole derivative may have overlapping utility in pesticide development .
Substituent-Driven Comparisons
- Trifluoromethyl Group : Common in fipronil, ethiprole, and the target compound. It improves resistance to enzymatic degradation and enhances membrane permeability.
- Vinyl-Anilino Linkage: Unique to the target compound, this group may enable extended conjugation, affecting UV absorption (relevant for photoactive pesticides) or binding to enzyme active sites.
Table 1. Comparative Analysis of Key Properties
| Compound | Core Structure | Key Substituents | LogP* (Predicted) | Applications |
|---|---|---|---|---|
| Target Compound | Isoxazole | Phenyl, CF₃-anilino vinyl, CN | ~3.2 | Research-stage agrochemicals |
| Fipronil | Pyrazole | CF₃-sulfinyl, CN | 4.0 | Insecticide |
| Ethiprole | Pyrazole | Ethylsulfinyl, CN | 3.5 | Insecticide |
| 3-((3-Chloro-5-CF₃-2-pyridinyl)sulfanyl) | Isothiazole | Pyridinylsulfanyl, dimethylanilino | ~3.8 | Agrochemical intermediate |
*LogP values estimated via computational models (e.g., XLogP3).
Research Findings and Trends
- Synthetic Accessibility: The target compound’s vinyl-anilino group requires multi-step synthesis, including condensation reactions, whereas pyrazole derivatives like fipronil are synthesized via cyclization of hydrazine derivatives .
- Biological Activity : Preliminary studies on similar isoxazolecarbonitriles suggest antifungal and herbicidal activity, though the target compound’s efficacy remains unconfirmed. In contrast, fipronil’s mechanism is well-documented .
Biological Activity
3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile, with the CAS number 303995-73-5, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H12F3N3O
- Molar Mass : 355.31 g/mol
- Density : 1.37 g/cm³ (predicted)
- Boiling Point : 553.6 °C (predicted)
- pKa : -0.33 (predicted)
Biological Activity Overview
The compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The presence of the trifluoromethyl group is known to enhance the pharmacological properties of compounds, often increasing their potency against certain pathogens and cancer cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives of trifluoromethyl-substituted anilines have shown effective growth inhibition against antibiotic-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Case Study: Antimicrobial Efficacy
A study focusing on N-(trifluoromethyl)phenyl substituted derivatives indicated that these compounds could eradicate preformed biofilms of MRSA effectively. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 1.56 μg/mL, demonstrating their potential as novel antimicrobial agents .
Anticancer Activity
Research has also explored the anticancer properties of isoxazole derivatives. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of specific signaling pathways associated with cell growth.
- Induction of oxidative stress leading to apoptosis in cancer cells.
- Disruption of cellular membrane integrity in bacterial cells.
Data Table: Biological Activity Summary
Q & A
Q. What are reliable synthetic routes for preparing 3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves a multi-step protocol. A common approach is the condensation of a substituted acrylonitrile derivative with a trifluoromethyl-substituted aniline, followed by cyclization to form the isoxazole core. For example, analogous methods (e.g., refluxing in ethanol with phenyl hydrazine at 80°C for 6 hours) have been used to prepare pyrazole carbonitriles . Optimization may include:
- Temperature control : Elevated temperatures (80–100°C) improve cyclization efficiency but may require inert atmospheres to avoid decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/isopropanol aids in recrystallization .
- Catalysts : Palladium or copper catalysts could facilitate vinyl-anilino coupling, as seen in related isoxazolecarboxylate syntheses .
Q. How can researchers confirm the structural integrity of the vinyl-anilino linkage in this compound?
Methodological Answer: Key analytical techniques include:
- NMR spectroscopy : The trans-configuration of the vinyl group can be confirmed via J coupling constants (~16 Hz for trans double bonds). The anilino NH proton typically appears as a broad singlet at δ 6.5–7.5 ppm .
- IR spectroscopy : Stretching frequencies for C≡N (~2220 cm⁻¹) and C=C (~1600 cm⁻¹) validate the carbonitrile and vinyl groups .
- X-ray crystallography : Resolves bond angles and confirms spatial arrangement, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound compared to its analogs?
Methodological Answer: The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the isoxazole ring, affecting reactivity in nucleophilic substitutions. Comparative studies with methoxy or chloro analogs (e.g., methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(4-methoxyanilino)vinyl]-4-isoxazolecarboxylate) reveal:
- Electronic effects : DFT calculations show decreased electron density at the isoxazole C4 position, which may alter binding affinities in biological assays .
- Solubility : Trifluoromethyl groups reduce polarity, necessitating solvent optimization for reactions (e.g., THF over water) .
- Stability : Fluorinated analogs are less prone to oxidative degradation, as demonstrated in accelerated stability studies .
Q. How can researchers address contradictions in reported yields for similar compounds, such as 18% vs. 88% in pyrazole carbonitrile syntheses?
Methodological Answer: Yield discrepancies often arise from:
- Intermediate purification : Low yields (e.g., 18% in ) may result from unoptimized column chromatography or recrystallization steps. High-purity starting materials and inert reaction conditions (e.g., Schlenk lines) improve reproducibility .
- Byproduct formation : Competing pathways (e.g., isothiazole-to-pyrazole rearrangements, as in ) require monitoring via TLC or HPLC. Quenching reactions at specific timepoints (e.g., 6 hours vs. overnight) can minimize side reactions .
- Catalyst loading : Adjusting Pd/Cu ratios (0.5–5 mol%) in coupling steps may enhance efficiency, as seen in related heterocycle syntheses .
Q. What strategies mitigate structural rearrangements during hydrazine-mediated functionalization of the isoxazole core?
Methodological Answer: Unintended rearrangements (e.g., isothiazole → pyrazole transformations, as in ) can be minimized by:
- Controlled reaction times : Short durations (1–2 hours) at 0–5°C prevent overexposure to nucleophiles like hydrazine .
- Protecting groups : Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups) stabilizes intermediates during functionalization .
- Alternative reagents : Substituting hydrazine with milder nucleophiles (e.g., hydroxylamine) may preserve the isoxazole ring while introducing amino groups .
Q. How can computational methods predict the biological activity of this compound against kinase targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. The vinyl-anilino moiety may occupy hydrophobic regions, while the carbonitrile group forms hydrogen bonds with catalytic lysines .
- QSAR modeling : Train models on datasets of similar isoxazole derivatives (e.g., IC₅₀ values from kinase assays) to correlate substituent effects (e.g., trifluoromethyl vs. chloro) with inhibitory potency .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions (e.g., with EGFR or VEGFR2) .
Data Contradiction Analysis
Q. Why do melting points vary significantly across structurally similar compounds (e.g., 182–184°C vs. 242–243°C)?
Methodological Answer: Melting point variations reflect:
- Crystallinity : Highly ordered crystals (e.g., planar aromatic systems) exhibit higher melting points. Recrystallization solvents (isopropanol vs. ethanol) influence packing efficiency .
- Intermolecular forces : Trifluoromethyl groups enhance van der Waals interactions, raising melting points compared to methoxy analogs .
- Polymorphism : Screening multiple crystal forms (e.g., via slurry experiments) can identify metastable phases with lower melting points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
